6-(3-hydroxyphenyl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-hydroxyphenyl)hexanoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by a hexanoic acid chain attached to a hydroxyphenyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-hydroxyphenyl)hexanoic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with hexanoic acid in the presence of a catalyst. The reaction typically requires an acidic or basic medium and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts. For example, recombinant Pseudomonas taiwanensis has been employed to convert cyclohexane to 6-hydroxyhexanoic acid, which can then be further modified to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-hydroxyphenyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 6-(3-oxophenyl)hexanoic acid.
Reduction: Formation of 6-(3-hydroxyphenyl)hexanol.
Substitution: Formation of 6-(3-alkoxyphenyl)hexanoic acid or 6-(3-acetoxyphenyl)hexanoic acid.
Wissenschaftliche Forschungsanwendungen
6-(3-hydroxyphenyl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of biodegradable polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(3-hydroxyphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-hydroxyhexanoic acid: An ω-hydroxy fatty acid with similar structural features but lacking the phenyl group.
3-hydroxyphenylacetic acid: Contains a phenyl group with a hydroxy substituent but has a shorter carbon chain.
Uniqueness
6-(3-hydroxyphenyl)hexanoic acid is unique due to the presence of both a hydroxyphenyl group and a hexanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
1174677-13-4 |
---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
6-(3-hydroxyphenyl)hexanoic acid |
InChI |
InChI=1S/C12H16O3/c13-11-7-4-6-10(9-11)5-2-1-3-8-12(14)15/h4,6-7,9,13H,1-3,5,8H2,(H,14,15) |
InChI-Schlüssel |
QNNIQMOINAAQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CCCCCC(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.